5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole
Description
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a methyl group and a 2-methylbenzylthio substituent
Properties
IUPAC Name |
6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLPSRCJZIELNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require strong acids or Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
Scientific Research Applications
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core and thioether group. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: Known for its anticancer and antimicrobial properties.
Benzothiazole: Used in medicinal chemistry and material science.
Benzimidazole: A core structure in many biologically active compounds.
Uniqueness
5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzimidazole core with a thioether group makes it a versatile compound for various applications .
Biological Activity
5-Methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzimidazole core with a methyl group at the 5-position and a thioether substituent derived from 2-methylbenzyl at the 2-position. Its synthesis typically involves the condensation of 2-mercaptobenzimidazole with 2-methylbenzyl chloride under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Anticancer Properties
Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines such as HCT-116, HT-29, and HepG2 using MTT assays. The mechanism appears to involve inducing apoptosis and inhibiting cell proliferation by targeting type II topoisomerase.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116, HT-29, HepG2 | TBD | Topoisomerase inhibition |
| 5-Methoxy-2-(methylthio)-1H-benzo[d]imidazole | Various | TBD | Apoptosis induction |
| 6-Methyl-2-(phenylthio)-1H-benzimidazole | MCF-7, PC3 | TBD | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that benzimidazole derivatives can exhibit antibacterial and antifungal activities against various pathogens. The structure's modifications influence the potency against specific microbial strains, making them potential candidates for combating antibiotic resistance .
Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound Name | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| This compound | Staphylococcus aureus, E. coli | TBD | Antibacterial |
| 5-Methoxy-2-(methylthio)-1H-benzo[d]imidazole | Candida albicans | TBD | Antifungal |
Study on Anticancer Effects
A recent study focused on the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in cell viability in HepG2 cells at concentrations above a certain threshold, suggesting its potential as an effective anticancer agent.
Evaluation of Antimicrobial Properties
Another investigation assessed the antimicrobial properties of synthesized imidazole derivatives against common bacterial strains. The study found that compounds with similar structural features to this compound demonstrated significant inhibition of bacterial growth, highlighting their potential in treating infections caused by resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
